2-Phenyl-4-(propan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of phenylhydrazine with an appropriate diketone or ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Pathway Modulation: The compound can influence various biochemical pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with similar structural features.
Uniqueness
1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.
Properties
CAS No. |
49597-19-5 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-phenyl-4-propan-2-ylidenepyrazol-3-one |
InChI |
InChI=1S/C12H12N2O/c1-9(2)11-8-13-14(12(11)15)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
RBANFMSGVCDOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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